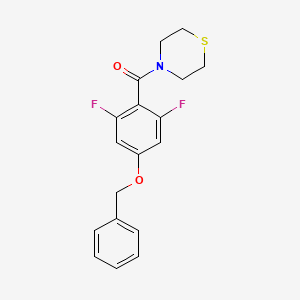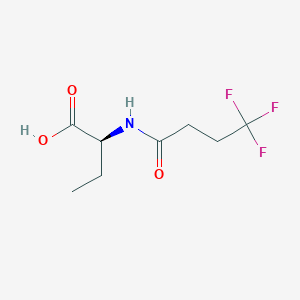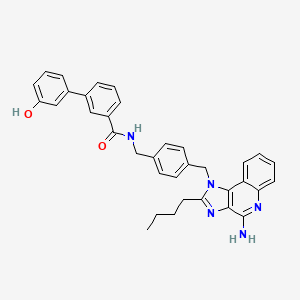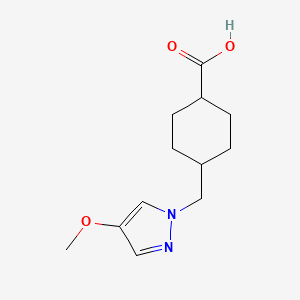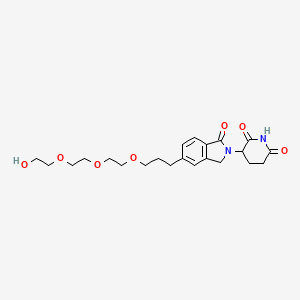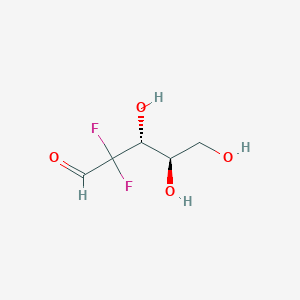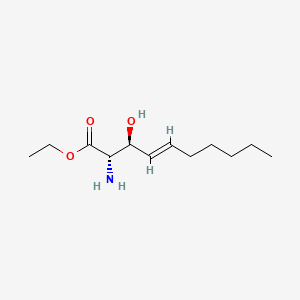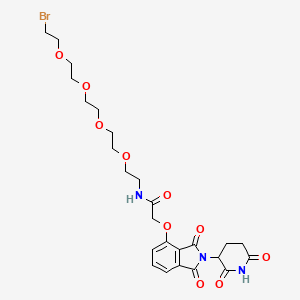
Thalidomide-O-acetamido-PEG5-C2-Br
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-O-acetamido-PEG5-C2-Br: is a synthetic compound that incorporates thalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and a bromine atom. This compound is part of a class of molecules known as PROTACs (PROteolysis TArgeting Chimeras), which are designed to target and degrade specific proteins within cells. The addition of the PEG linker enhances the solubility and bioavailability of the compound, making it a valuable tool in scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-acetamido-PEG5-C2-Br involves several steps:
Thalidomide Activation: Thalidomide is first activated by reacting with a suitable reagent to introduce a functional group that can be linked to the PEG chain.
PEG Linker Attachment: The activated thalidomide is then reacted with a PEG5 linker, which is a polyethylene glycol chain consisting of five ethylene glycol units. This step typically involves the use of coupling reagents and catalysts to facilitate the reaction.
Bromination: The final step involves the introduction of a bromine atom to the PEG chain. This can be achieved through a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of thalidomide and PEG linkers are synthesized and purified.
Automated Coupling: Automated systems are used to couple thalidomide with PEG linkers efficiently.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Thalidomide-O-acetamido-PEG5-C2-Br can undergo substitution reactions where the bromine atom is replaced by other functional groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: The PEG linker can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in organic solvents like dichloromethane or dimethylformamide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled temperature and pH conditions.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the PEG linker.
Major Products Formed:
Substitution Products: New compounds with different functional groups replacing the bromine atom.
Oxidation and Reduction Products: Altered thalidomide derivatives with different oxidation states.
Hydrolysis Products: Breakdown products of the PEG linker and thalidomide.
Scientific Research Applications
Chemistry: Thalidomide-O-acetamido-PEG5-C2-Br is used in chemical research to study the effects of PEGylation on drug solubility and bioavailability. It serves as a model compound for developing new PROTACs with improved properties.
Biology: In biological research, this compound is used to investigate protein degradation pathways. It helps in understanding how PROTACs can selectively target and degrade specific proteins, providing insights into cellular processes and disease mechanisms.
Medicine: this compound has potential therapeutic applications in treating diseases such as cancer and autoimmune disorders. Its ability to degrade specific proteins makes it a promising candidate for targeted therapies.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. It serves as a prototype for designing PROTACs with enhanced efficacy and safety profiles.
Mechanism of Action
Thalidomide-O-acetamido-PEG5-C2-Br exerts its effects through the PROTAC mechanism. It consists of two ligands connected by a PEG linker:
Thalidomide Ligand: Binds to the cereblon protein, which is part of the E3 ubiquitin ligase complex.
Target Protein Ligand: Binds to the target protein that needs to be degraded.
The binding of both ligands brings the target protein in close proximity to the E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This process effectively reduces the levels of the target protein within the cell, modulating cellular pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Thalidomide-PEG5-COOH: Similar to Thalidomide-O-acetamido-PEG5-C2-Br but with a carboxyl group instead of a bromine atom.
Thalidomide-O-amido-PEG-C2-NH2: Contains an amido group instead of an acetamido group and a different PEG linker length.
Lenalidomide-PEG5-C2-Br: A derivative of lenalidomide with a similar PEG linker and bromine atom.
Uniqueness: this compound is unique due to its specific combination of thalidomide, PEG linker, and bromine atom. This combination enhances its solubility, bioavailability, and ability to degrade target proteins effectively. Its unique structure makes it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C25H32BrN3O10 |
|---|---|
Molecular Weight |
614.4 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
InChI |
InChI=1S/C25H32BrN3O10/c26-6-8-35-10-12-37-14-15-38-13-11-36-9-7-27-21(31)16-39-19-3-1-2-17-22(19)25(34)29(24(17)33)18-4-5-20(30)28-23(18)32/h1-3,18H,4-16H2,(H,27,31)(H,28,30,32) |
InChI Key |
FTRCQHAIWIUTKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCOCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


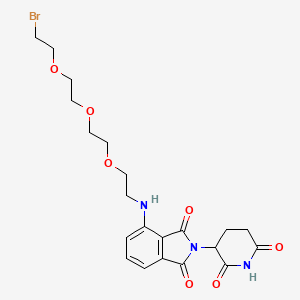
![(5-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14765224.png)

![2-(1-acetylpiperidin-4-yl)-1-[(2S)-4-[bis(4-chlorophenyl)methyl]-2-tert-butylpiperazin-1-yl]ethan-1-one](/img/structure/B14765226.png)
